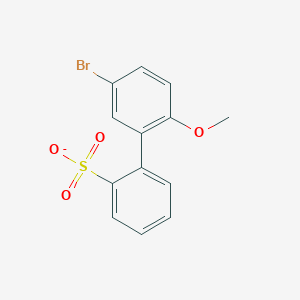
2-(2,4-Dinitrophenyl)malondialdehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dinitrophenyl)malondialdehyde is a chemical compound with the molecular formula C9H6N2O6. It is known for its distinctive structure, which includes a malondialdehyde backbone substituted with a 2,4-dinitrophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)malondialdehyde typically involves the reaction of malondialdehyde with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
Malondialdehyde+2,4-Dinitrophenylhydrazine→this compound+Water
The reaction is typically conducted at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent such as ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
2-(2,4-Dinitrophenyl)malondialdehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 2-(2,4-diaminophenyl)malondialdehyde.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dinitrophenyl derivatives, while reduction can yield diamino derivatives .
科学研究应用
作用机制
The mechanism of action of 2-(2,4-Dinitrophenyl)malondialdehyde involves its reactivity with carbonyl compounds. The compound forms hydrazones with aldehydes and ketones through a nucleophilic addition-elimination mechanism. This reaction is facilitated by the electron-withdrawing nitro groups, which increase the electrophilicity of the carbonyl carbon.
In biological systems, the compound can disrupt cellular processes by reacting with malondialdehyde, a product of lipid peroxidation. This interaction can lead to the formation of adducts that interfere with cellular functions and signaling pathways .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: A reagent used for the detection of carbonyl compounds, similar to 2-(2,4-Dinitrophenyl)malondialdehyde.
Malondialdehyde: A marker of oxidative stress and lipid peroxidation, which reacts with this compound to form stable adducts.
2,4-Dinitrophenol: A compound with similar nitro groups, used in biochemical studies and as a metabolic uncoupler.
Uniqueness
This compound is unique due to its ability to form stable hydrazones with carbonyl compounds, making it a valuable reagent in analytical chemistry. Its dual functionality, with both a malondialdehyde and a dinitrophenyl group, allows it to participate in a wide range of chemical reactions and applications.
属性
分子式 |
C9H6N2O6 |
|---|---|
分子量 |
238.15 g/mol |
IUPAC 名称 |
2-(2,4-dinitrophenyl)propanedial |
InChI |
InChI=1S/C9H6N2O6/c12-4-6(5-13)8-2-1-7(10(14)15)3-9(8)11(16)17/h1-6H |
InChI 键 |
DFQRFRHMAHLVJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)



![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)
![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)


![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)



